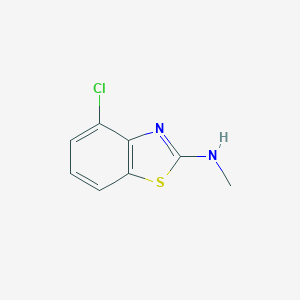

4-chloro-N-methyl-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-chloro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-chloro-N-methyl-1,3-benzothiazol-2-amine, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents. For instance, the synthesis of Benzothiazol-2-yl-(4-chloro-benzylidene)-amine is achieved by reacting 2-aminobenzothiazole with 4-chlorobenzaldehyde . This method could potentially be adapted to synthesize 4-chloro-N-methyl-1,3-benzothiazol-2-amine by using appropriate methylating agents to introduce the N-methyl group.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using various techniques. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a slight dihedral angle between them . This information suggests that 4-chloro-N-methyl-1,3-benzothiazol-2-amine may also exhibit a planar structure around the benzothiazole moiety, which could influence its binding interactions with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. The paper on the synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate describes reactions with ammonia, primary and secondary amines, hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of substituted benzothiazoles . These reactions highlight the reactivity of the benzothiazole ring and suggest that 4-chloro-N-methyl-1,3-benzothiazol-2-amine could also undergo similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from spectroscopic and computational studies. For instance, the DFT, molecular docking, and experimental FT-IR, FT-Raman, and NMR studies on a related compound provide insights into its molecular stability, charge distribution, and electronic properties . These studies indicate that the compound has a significant dipole moment and polarizability, which are important factors in determining intermolecular interactions. By analogy, 4-chloro-N-methyl-1,3-benzothiazol-2-amine is likely to have similar properties that could be explored for pharmaceutical and medicinal applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

4-Chloro-N-methyl-1,3-benzothiazol-2-amine is a pivotal compound in the synthesis of novel organic compounds. For instance, Issac and Tierney (1996) explored the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the versatility of related compounds in organic synthesis (Issac & Tierney, 1996).

Chemistry and Properties of Benzothiazole Derivatives

The chemistry of benzothiazoles, including derivatives of 4-chloro-N-methyl-1,3-benzothiazol-2-amine, has been extensively reviewed for its diverse applications. Boča, Jameson, and Linert (2011) provided a comprehensive review of the chemistry and properties of benzothiazole compounds, summarizing their preparation, properties, and applications across various fields (Boča, Jameson, & Linert, 2011).

Modern Synthesis and Applications

Recent advances have been made in the synthesis and transformations of benzothiazole derivatives, demonstrating their biological activity and potential in drug development. Zhilitskaya, Shainyan, and О. Yarosh (2021) reviewed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, covering literature since 2015. This review highlighted the biologically active and industrially demanded compounds, showing how these derivatives serve as reactive building blocks for the development of new drugs and materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold, including 4-chloro-N-methyl-1,3-benzothiazol-2-amine derivatives, plays a crucial role in medicinal chemistry. Bhat and Belagali (2020) reviewed the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry, underscoring their varied biological activities and their significance as key moieties in drug discovery (Bhat & Belagali, 2020).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Eigenschaften

IUPAC Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWLEYCNOWRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)